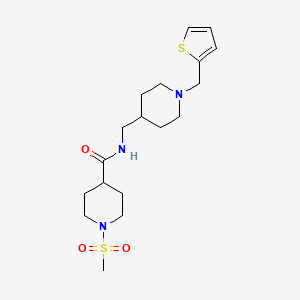
1-(methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N3O3S2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features a piperidine backbone, a methylsulfonyl group, and a thiophene ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is C18H25N3O3S2, with a molecular weight of 395.5 g/mol. Its structure includes:
- Piperidine Backbone : A common motif in many pharmacologically active compounds.
- Methylsulfonyl Group : Imparts unique chemical properties.
- Thiophene Ring : Enhances interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, modulating their activity. Key mechanisms include:
- Receptor Binding : The compound can bind to specific receptors, potentially inhibiting their activity and leading to therapeutic effects in conditions such as pain management and neurodegenerative diseases.
- Enzyme Modulation : It may affect enzyme activity, influencing metabolic pathways that are crucial in disease progression.
Biological Activity
The biological activity of the compound has been evaluated through various studies:
Pharmacological Evaluation
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes and receptors. For example, it has shown potential as a modulator of calcium channels, which are critical in numerous physiological processes .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Pain Management : In animal models, the compound has been shown to reduce pain responses, suggesting its potential utility in analgesic therapies.
- Neuroprotection : Preliminary studies indicate that it may offer protective effects against neurodegenerative processes by modulating neurotransmitter systems.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O3S2 |
| Molecular Weight | 395.5 g/mol |
| Target Receptors | Calcium Channels |
| Potential Applications | Pain Management, Neuroprotection |
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Backbone : Achieved through cyclization reactions.
- Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride.
- Introduction of Thiophene Ring : This is often done through cross-coupling reactions.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-26(23,24)21-10-6-16(7-11-21)18(22)19-13-15-4-8-20(9-5-15)14-17-3-2-12-25-17/h2-3,12,15-16H,4-11,13-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORVBEDPHASUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













